(prop-2-en-1-yl)-lambda~5~-phosphane CAS No. 651779-55-4](/img/structure/B12527409.png)
[(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to a prop-2-en-1-yl group, a diphenyl group, and a (4-methylphenyl)imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane typically involves the following steps:
Formation of the Phosphane Core: The initial step involves the preparation of the phosphane core. This can be achieved by reacting triphenylphosphine with an appropriate alkylating agent under controlled conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a substitution reaction, where the phosphane core reacts with an allyl halide in the presence of a base.
Addition of the (4-Methylphenyl)imino Group: The final step involves the addition of the (4-methylphenyl)imino group through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphane core and allyl halide intermediates.
Continuous Flow Reactions: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification and Quality Control: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Amines: Resulting from the reduction of the imino group.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The imino and phosphane groups play crucial roles in stabilizing transition states and intermediates during reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphane compound used widely in catalysis.
(4-Methylphenyl)phosphane: Similar structure but lacks the imino group.
Diphenylphosphane: Lacks the prop-2-en-1-yl group.
Uniqueness
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it a versatile compound in various chemical applications.
Propiedades
Número CAS |
651779-55-4 |
|---|---|
Fórmula molecular |
C22H22NP |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(4-methylphenyl)imino-diphenyl-prop-2-enyl-λ5-phosphane |
InChI |
InChI=1S/C22H22NP/c1-3-18-24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)23-20-16-14-19(2)15-17-20/h3-17H,1,18H2,2H3 |
Clave InChI |
APEZGSFPXQEOSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=P(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


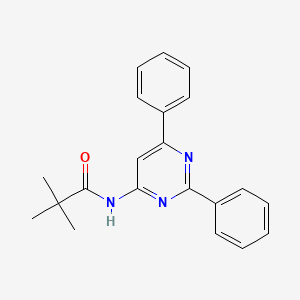


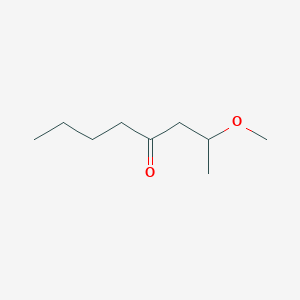
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
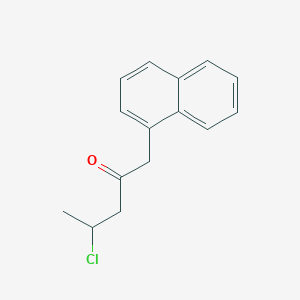

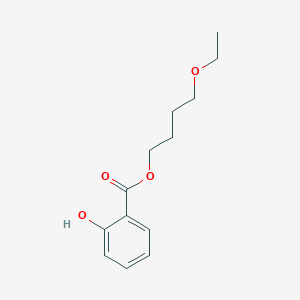
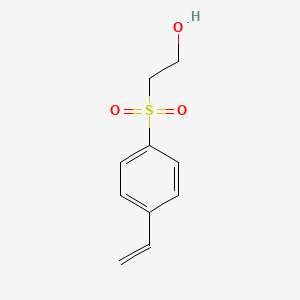
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
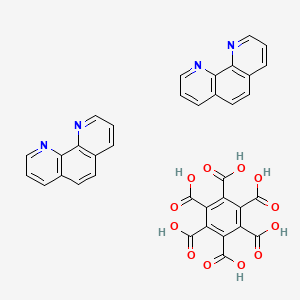


![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
